NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]
Description
N,N'-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 914497-25-9) is a chiral thiourea derivative featuring a binaphthalene backbone and two 3,5-bis(trifluoromethyl)phenylthiourea substituents. This compound is distinguished by its (S)-configured binaphthalene core, which imparts axial chirality, and its electron-deficient aromatic groups that enhance hydrogen-bond-donating (HBD) capacity. With a molecular formula of C₃₈H₂₂F₁₂N₄S₂ and molecular weight of 826.7 g/mol , it is primarily employed in asymmetric organocatalysis, leveraging its dual thiourea motifs to activate substrates via H-bonding interactions. Its commercial availability (purity: 97–99%) and stability (shelf life: 3 years) make it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-1-[(1S)-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-1-naphthalen-1-yl-1H-naphthalen-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F12N4S2/c39-35(40,41)22-14-23(36(42,43)44)17-26(16-22)53(32(51)55)34(54(33(52)56)27-18-24(37(45,46)47)15-25(19-27)38(48,49)50)13-12-21-7-2-4-10-29(21)31(34)30-11-5-8-20-6-1-3-9-28(20)30/h1-19,31H,(H2,51,55)(H2,52,56)/t31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBPPYDGRUFRDS-HKBQPEDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@H](C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F12N4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resolution of Racemic BINAM
Protection of Amino Groups
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Acetylation :
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Trifluoroacetylation :
Formation of Isothiocyanate Intermediates
The protected BINAM derivatives undergo thiophosgene-mediated conversion to isothiocyanates:
Reaction with Thiophosgene
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Conditions :
-
Key Parameters :
Coupling with 3,5-Bis(trifluoromethyl)aniline
The final step involves nucleophilic addition of 3,5-bis(trifluoromethyl)aniline to the isothiocyanate intermediates:
Thiourea Formation
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Procedure :
-
Optimization :
Deprotection (If Applicable)
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For acetylated intermediates:
Enantiomeric Purity and Characterization
Chiral HPLC Analysis
Spectroscopic Data
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NMR (500 MHz, CDCl) :
-
NMR :
Alternative Synthetic Routes
Direct Coupling of BINAM with Aryl Isothiocyanates
Microwave-Assisted Synthesis
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Conditions :
Critical Data Tables
Table 1. Comparative Analysis of Synthesis Methods
Table 2. Reaction Optimization for Thiourea Formation
| Parameter | Optimal Value | Effect on Yield/ee |
|---|---|---|
| Temperature | 25°C | Higher ee, slower rate |
| Solvent | THF | Improved solubility |
| Base | EtN (1.1 eq) | Neutralizes HCl |
| Reaction Time | 24–36 hours | Complete conversion |
Challenges and Solutions
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Steric Hindrance : Bulky trifluoromethyl groups reduce reaction rates.
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Racemization Risk : High temperatures or acidic conditions may degrade ee.
Industrial-Scale Considerations
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Cost Efficiency : Thiophosgene is toxic; alternative reagents (e.g., CS/Cl) are explored.
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Purification : Chromatography on silica gel (hexane/ethyl acetate) ensures high purity.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Catalysis
The compound has been explored as a catalyst in various organic reactions. Its thiourea moiety facilitates interactions with substrates, enhancing reaction rates and selectivity.
- Case Study : A study demonstrated that thiourea derivatives can act as effective organocatalysts for the formation of carbon-carbon bonds through Michael additions, showcasing their utility in synthesizing complex organic molecules .
Medicinal Chemistry
NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea] exhibits significant biological activity. Research indicates that thiourea derivatives possess various pharmacological properties.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against different cancer cell lines .
- Antimicrobial Properties : The compound's derivatives have been evaluated for antimicrobial activity, with some exhibiting potent effects against bacterial strains .
Material Science
The unique structural features of NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea] make it suitable for applications in materials science, particularly in the development of functional materials.
- Case Study : Research has indicated that thiourea compounds can be used to create polymeric materials with enhanced thermal and mechanical properties. These materials have potential applications in coatings and composites .
Mechanism of Action
The mechanism by which NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions, thereby enhancing reaction rates. The compound’s molecular targets include electrophiles, which are activated through hydrogen bonding, facilitating various organic transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Schreiner’s Thiourea
- Structure : N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea lacks the binaphthalene backbone, featuring two 3,5-bis(trifluoromethyl)phenyl groups directly attached to a thiourea core.
- Catalytic Performance :
- Applications : Broadly used in hydrogen-bond-mediated catalysis, including acylations and epoxidations .
- Cost : Lower price (~JPY 14,200/g) compared to binaphthalene derivatives .
Binaphthalene-Based Derivatives
- Structure : The binaphthalene backbone introduces rigidity and chirality, enabling enantioselective catalysis.
- Catalytic Performance :
- Cost : Higher price (JPY 22,800/100 mg) due to synthetic complexity .
Other Substituted Thioureas
- Examples: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea (CAS: 1048692-50-7): Contains a dimethylamino group for improved solubility in polar solvents . N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea (CAS: 1429516-79-9): Cyclohexyl-dipentylamine substituents enhance steric shielding, favoring bulky substrates .
- Performance : These derivatives exhibit moderate yields (60–75%) in aldol reactions but lack the enantioselectivity of binaphthalene-based systems .
Key Research Findings and Data Tables
Table 1: Structural and Catalytic Comparison
Table 2: Reaction-Specific Performance
Biological Activity
NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a complex organic compound notable for its unique binaphthalene structure and the incorporation of thiourea groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 826.7 g/mol. Its structure features a binaphthalene core linked to thiourea moieties that include trifluoromethyl phenyl groups, which enhance its reactivity and biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Binaphthalene with thiourea substituents |
| Molecular Formula | |
| Molecular Weight | 826.7 g/mol |
| Chirality | Exists in chiral forms, affecting biological interactions |
Antimicrobial Properties
Research indicates that compounds containing thiourea functional groups exhibit significant antimicrobial activity. For instance, derivatives of thiourea have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A related study found that complexes with halogen-substituted phenylthioureas displayed higher antimicrobial efficacy compared to their alkyl counterparts, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL against certain strains .
Anticancer Activity
Thiourea derivatives have also demonstrated promising anticancer properties. Various studies have reported that these compounds can induce cytotoxic effects on cancer cell lines, with IC50 values ranging from 1.29 to 20 µM depending on the specific derivative and cancer type targeted . The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression and angiogenesis.
Case Studies
- Methicillin-Resistant Staphylococcus aureus (MRSA) :
- Antitubercular Activity :
- Cytotoxicity Against Cancer Cell Lines :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea], and how can yield and purity be improved?
- Methodological Answer :
- Step 1 : Use Suzuki-Miyaura coupling to assemble the binaphthalene backbone, followed by thiourea formation via reaction of isothiocyanates with amines under inert atmosphere .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to enhance stereochemical control. For example, dichloromethane at 0°C may improve regioselectivity .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C | 65 | 90 |
| Thiourea Formation | Et₃N, CH₂Cl₂, 0°C | 78 | 95 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s chirality and electronic properties?
- Methodological Answer :
- Circular Dichroism (CD) : Resolve enantiomeric excess by monitoring Cotton effects at 250–300 nm .
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (Mo-Kα radiation, 100 K). Compare with Crystallography Open Database entries for analogous thioureas .
- NMR Analysis : Assign stereochemistry via NOESY (nuclear Overhauser effect) correlations between binaphthalene protons and thiourea NH groups .
Advanced Research Questions
Q. How can computational methods elucidate the mechanistic role of this compound in asymmetric catalysis?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in reactions (e.g., Michael additions). Use B3LYP/6-31G(d) basis set for geometry optimization .
- Molecular Dynamics (MD) : Simulate host-guest interactions in chiral recognition, focusing on trifluoromethyl-phenyl π-stacking and hydrogen-bonding networks .
- Validation : Compare computational results with experimental kinetic data (e.g., Eyring plots for activation parameters) .
Q. How should researchers address contradictions in reported enantioselectivity values across studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables .
- Cross-Validation : Use multiple characterization techniques (e.g., CD, polarimetry, and chiral HPLC) to confirm enantiomeric ratios .
- Meta-Analysis : Compile literature data into a comparative table to identify trends or outliers (example below):
| Study | Substrate | Enantioselectivity (%) | Method Used |
|---|---|---|---|
| Author A (2023) | Cyclic Ketone | 92 | Chiral HPLC |
| Author B (2024) | Acyclic Aldehyde | 78 | Polarimetry |
Q. What strategies improve the compound’s stability under catalytic conditions?
- Methodological Answer :
- Additive Screening : Introduce stabilizing agents (e.g., molecular sieves or radical inhibitors) to suppress decomposition pathways .
- In Situ Monitoring : Use UV-vis spectroscopy to track degradation kinetics at varying temperatures/pH .
- Structural Modification : Replace labile groups (e.g., thiourea NH) with electron-withdrawing substituents to enhance robustness .
Methodological Frameworks
- Theoretical Linkage : Anchor studies in supramolecular chemistry (e.g., host-guest interactions) or asymmetric catalysis theory to guide hypothesis formulation .
- Data Triangulation : Combine experimental, computational, and crystallographic data to resolve ambiguities in mechanistic interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
